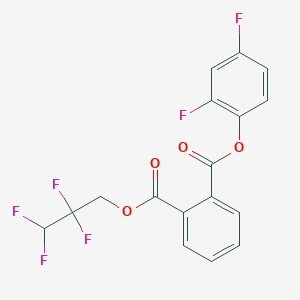
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione), commonly known as PDI, is a versatile and widely used organic semiconductor material. PDI is a small molecule with a planar structure and strong electron-accepting properties, making it an ideal candidate for use in various optoelectronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of PDI in optoelectronic devices is based on its strong electron-accepting properties. When PDI is used as an electron acceptor in a solar cell, it accepts electrons from the donor material and transfers them to the electrode, generating a current. In a field-effect transistor, PDI acts as an electron acceptor, allowing the flow of electrons through the device. In a light-emitting diode, PDI emits light when an electric current is applied to it.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PDI. However, studies have shown that PDI has low toxicity and is biocompatible, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PDI in lab experiments is its strong electron-accepting properties, which make it an ideal candidate for use in various optoelectronic devices. Another advantage is its low toxicity and biocompatibility, which make it a potential candidate for use in biomedical applications. However, one limitation of using PDI is its high cost, which can limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for research on PDI. One direction is to improve the synthesis method to reduce the cost of production. Another direction is to study the biochemical and physiological effects of PDI in more detail, to determine its potential use in biomedical applications. Additionally, further research can be done to optimize the performance of PDI in various optoelectronic devices.
Métodos De Síntesis
The synthesis of PDI involves the reaction of pyromellitic dianhydride and 2,4-diaminopyrimidine in the presence of a catalyst. The resulting product is a yellow powder that can be purified through column chromatography. PDI can also be synthesized through a one-pot reaction using a mixture of pyromellitic dianhydride, 2,4-diaminopyrimidine, and a solvent.
Aplicaciones Científicas De Investigación
PDI has been extensively studied for its potential use in various optoelectronic devices. It has been used as an electron acceptor in organic solar cells, where it has shown high power conversion efficiency. PDI has also been used in field-effect transistors, where it has demonstrated high charge carrier mobility. In addition, PDI has been used in light-emitting diodes, where it has shown high luminance efficiency.
Propiedades
IUPAC Name |
2-[4-[2-[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N4O4/c37-29-23-5-1-2-6-24(23)30(38)35(29)21-13-9-19(10-14-21)27-17-18-33-28(34-27)20-11-15-22(16-12-20)36-31(39)25-7-3-4-8-26(25)32(36)40/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWKQFENJETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=C(C=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-[4-(1,3-Dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)

![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)